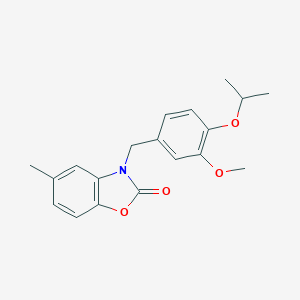

3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one

Description

3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a benzoxazolone derivative characterized by a benzoxazolone core substituted with a 5-methyl group and a 4-isopropoxy-3-methoxy-benzyl side chain. Benzoxazolones are heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

3-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(2)23-17-8-6-14(10-18(17)22-4)11-20-15-9-13(3)5-7-16(15)24-19(20)21/h5-10,12H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRVWMILZGTUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC(=C(C=C3)OC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxy-3-methoxybenzaldehyde and 5-methyl-2-aminophenol.

Formation of Benzoxazole Ring: The key step involves the cyclization of 4-isopropoxy-3-methoxybenzaldehyde with 5-methyl-2-aminophenol under acidic conditions to form the benzoxazole ring.

Final Product Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

Catalysts: Using efficient catalysts to speed up the reaction.

Solvents: Selecting solvents that enhance the reaction rate and product solubility.

Temperature and Pressure: Controlling temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzoxazole ring or the benzyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s benzoxazolone core is shared with several analogs, but substituent variations significantly alter properties:

Key Observations :

- Lipophilicity: The target compound’s isopropoxy and methoxy groups contribute to moderate lipophilicity, whereas the bromophenoxy analog has higher hydrophobicity due to bromine.

- Steric Effects : The tert-butyl group in creates significant steric bulk, possibly hindering binding to flat active sites compared to the target compound’s linear benzyl chain.

Spectral and Elemental Analysis

- 1H/13C NMR : Benzoxazolone derivatives in show characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). The target compound’s methoxy and isopropoxy groups would produce distinct signals (e.g., δ 3.8–4.6 ppm for ether linkages).

- Elemental Composition : Thiadiazole derivatives report C, H, N, and S percentages (e.g., 1l: C 57.29%, H 3.68%, N 15.72%, S 9.00%). The target compound’s higher oxygen content (from isopropoxy/methoxy) would reduce nitrogen and sulfur ratios.

Physicochemical Properties

- LogP: The tert-butyl analog likely has a higher LogP than the target compound due to its nonpolar substituent.

- Solubility : Methoxy groups may improve aqueous solubility compared to bromine or tert-butyl groups.

Biological Activity

3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and results from various studies.

Chemical Structure and Properties

The molecular formula of 3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is with a molecular weight of 295.38 g/mol. The compound features a benzooxazole core, which is known for its diverse biological activities.

Research indicates that compounds like 3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one may interact with various biological targets, including:

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : The compound might modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Several studies have highlighted the anticancer properties of benzooxazole derivatives. For instance:

- Cell Line Studies : In vitro assays demonstrated that 3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Inhibition of Pathogens : Laboratory tests indicated that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Summary Table

Case Studies

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 and A549 (lung cancer) cell lines. Results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.

- Case Study on Antimicrobial Efficacy : In another study, the compound was tested against clinical isolates of bacteria resistant to multiple drugs. It demonstrated significant antibacterial activity, suggesting its potential as an alternative treatment for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.